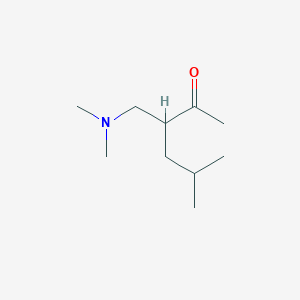

3-((Dimethylamino)methyl)-5-methylhexan-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[(dimethylamino)methyl]-5-methylhexan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO/c1-8(2)6-10(9(3)12)7-11(4)5/h8,10H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCDJYGZCMGEQNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CN(C)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50697484 | |

| Record name | 3-[(Dimethylamino)methyl]-5-methylhexan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91342-74-4 | |

| Record name | 3-[(Dimethylamino)methyl]-5-methyl-2-hexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91342-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-((Dimethylamino)methyl)-5-methyl-2-hexanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091342744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[(Dimethylamino)methyl]-5-methylhexan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hexanone, 3-[(dimethylamino)methyl]-5-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-[(Dimethylamino)methyl]-5-methyl-2-hexanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ABF5VHY44N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characteristics of 3-((Dimethylamino)methyl)-5-methylhexan-2-one

Introduction

3-((Dimethylamino)methyl)-5-methylhexan-2-one is a versatile β-amino ketone that holds significant interest for researchers and professionals in drug development and organic synthesis. Its unique bifunctional structure, containing both a tertiary amine and a ketone, makes it a valuable intermediate in the synthesis of more complex molecules, most notably as a key precursor to Tetrabenazine, a treatment for hyperkinetic movement disorders.[1][2] This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, offering both established data and robust experimental protocols for its detailed characterization. The insights provided herein are intended to empower researchers to effectively utilize this compound in their scientific endeavors. Mannich bases, such as the topic compound, are crucial in medicinal chemistry due to their synthetic accessibility and the diverse biological activities they can impart.[3][4]

Chemical Identity and Nomenclature

A clear and unambiguous identification of a chemical entity is the foundation of all scientific investigation. This compound is systematically named and can be identified through various chemical identifiers.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 91342-74-4 |

| Molecular Formula | C10H21NO |

| Molecular Weight | 171.28 g/mol |

| Synonyms | 3-(Dimethylaminomethyl)-5-methyl-2-hexanone, 3-(N,N-Dimethylaminomethyl)-5-methyl-2-hexanone |

Caption: Structural components of this compound.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical reactions and biological systems. These properties influence its solubility, absorption, distribution, and stability.

Physical State and Appearance

At ambient temperature, this compound is a colorless to light yellow liquid, often characterized by a mild amine-like odor.

Boiling Point and Density

-

Boiling Point: 219.5 ± 23.0 °C at 760 mmHg

-

Density: 0.861 ± 0.1 g/cm³

pKa and Ionization State

The tertiary amine functionality of this compound imparts basic properties to the molecule. The predicted pKa for the conjugate acid is approximately 8.89.[5] This indicates that at physiological pH (around 7.4), a significant portion of the molecules will be in their protonated, cationic form. This ionization state has profound implications for its aqueous solubility and interactions with biological targets.

The pKa can be experimentally determined using potentiometric titration, a robust and widely accepted method.[6]

-

Preparation of the Analyte Solution: Accurately weigh approximately 50 mg of this compound and dissolve it in 50 mL of a 0.1 M KCl solution to maintain a constant ionic strength.

-

Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0). Place the analyte solution in a thermostatted vessel at 25 °C and immerse the calibrated pH electrode and a micro-burette tip.

-

Titration: Titrate the solution with a standardized solution of 0.1 M HCl, adding the titrant in small increments (e.g., 0.05 mL).

-

Data Analysis: Record the pH after each addition of titrant. Plot the pH versus the volume of HCl added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Solubility Profile

This compound exhibits excellent solubility in most organic solvents. Its aqueous solubility is expected to be pH-dependent due to the presence of the basic amine group. In acidic solutions, where the amine is protonated, the solubility in water is anticipated to be significantly higher than in neutral or basic solutions.

The shake-flask method is the gold standard for determining thermodynamic solubility.[7][8]

-

Sample Preparation: Add an excess amount of this compound to a series of vials containing buffered solutions at various pH values (e.g., pH 3, 5, 7.4, and 9).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: After equilibration, centrifuge the samples to pellet the undissolved compound. Carefully withdraw an aliquot of the supernatant, filter it through a 0.45 µm filter, and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or GC-FID.

Lipophilicity (LogP/LogD)

Lipophilicity is a critical parameter in drug development, influencing a molecule's ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. For ionizable compounds like this compound, the distribution coefficient (LogD) at a specific pH is more relevant.

The shake-flask method is also commonly employed for LogD determination.[9][10]

-

Phase Preparation: Prepare a buffered aqueous phase (e.g., phosphate-buffered saline at pH 7.4) and saturate it with n-octanol. Similarly, saturate n-octanol with the aqueous buffer.

-

Partitioning: Prepare a stock solution of the compound in the aqueous buffer. Add a known volume of this solution to a known volume of the saturated n-octanol in a vial.

-

Equilibration: Seal the vial and shake it for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases.

-

Phase Separation and Analysis: Centrifuge the vial to ensure complete separation of the two phases. Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique.

-

Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Spectral Characterization

Spectroscopic analysis provides a detailed fingerprint of a molecule's structure. The following are the expected spectral characteristics for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isobutyl group (a doublet for the two methyl groups and a multiplet for the methine proton), the acetyl group (a singlet), the dimethylamino group (a singlet), and the protons on the hexane backbone (multiplets). The chemical shifts of the protons adjacent to the carbonyl and the amine groups will be particularly informative.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for each of the 10 carbon atoms in the molecule, including the carbonyl carbon (typically in the range of 200-220 ppm), the carbons of the dimethylamino group, and the aliphatic carbons of the hexane chain.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically appearing around 1715 cm⁻¹.[11][12] The C-N stretching of the tertiary amine will likely be observed in the 1250-1020 cm⁻¹ region.[13] The various C-H stretching and bending vibrations of the aliphatic groups will also be present.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak (M+) would be expected at an m/z corresponding to the molecular weight of the compound (171.28). Common fragmentation patterns for β-amino ketones include cleavage alpha to the carbonyl group and alpha to the nitrogen atom. The McLafferty rearrangement is also a possible fragmentation pathway.[14][15][16]

Stability Profile

The stability of a pharmaceutical intermediate is a critical parameter that affects its storage, handling, and the quality of the final active pharmaceutical ingredient (API). As a β-amino ketone, this compound may be susceptible to degradation under certain conditions. For instance, some β-amino ketones can undergo retro-Mannich reactions, particularly at elevated temperatures or in the presence of strong acids or bases.

Recommended Stability Testing Protocol (Based on ICH Guidelines)

A comprehensive stability study should be conducted according to the International Council for Harmonisation (ICH) guidelines to establish a re-test period.[17][18][19][20][21]

Caption: Workflow for a typical ICH-compliant stability study.

-

Forced Degradation Studies: Subject the compound to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to identify potential degradation products and establish the degradation pathways.

-

Long-Term and Accelerated Stability Studies: Store samples of the compound under the conditions specified in the ICH guidelines and analyze them at predetermined time points for appearance, assay, purity, and the presence of any degradation products.

Application in Synthesis: A Key Intermediate for Tetrabenazine

The primary application of this compound in the pharmaceutical industry is as a crucial intermediate in the synthesis of Tetrabenazine.[1][11] Several synthetic routes to Tetrabenazine utilize this compound in a key condensation reaction with 6,7-dimethoxy-3,4-dihydroisoquinoline or its salts. The purity and quality of this intermediate directly impact the yield and purity of the final Tetrabenazine API.[1]

Caption: Role as an intermediate in Tetrabenazine synthesis.

Conclusion

This compound is a valuable chemical intermediate with a well-defined set of physicochemical properties that are crucial for its application in pharmaceutical synthesis. This guide has provided a detailed overview of these characteristics, supplemented with robust experimental protocols for their determination. A thorough understanding of these properties is essential for researchers and drug development professionals to effectively and safely utilize this compound in their work, ultimately contributing to the development of important therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. sygnaturediscovery.com [sygnaturediscovery.com]

- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 8. researchgate.net [researchgate.net]

- 9. enamine.net [enamine.net]

- 10. agilent.com [agilent.com]

- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 12. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. whitman.edu [whitman.edu]

- 15. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 16. m.youtube.com [m.youtube.com]

- 17. Stability testing of Pharmaceutical products based on ICH Guide (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use) - IVAMI [ivami.com]

- 18. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ICH Official web site : ICH [ich.org]

- 20. database.ich.org [database.ich.org]

- 21. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

Spectroscopic Characterization of 3-((Dimethylamino)methyl)-5-methylhexan-2-one: A Technical Guide

Introduction

3-((Dimethylamino)methyl)-5-methylhexan-2-one is a key intermediate in the synthesis of various pharmaceuticals, most notably tetrabenazine, a treatment for movement disorders.[1] Its molecular structure, a β-aminoketone, presents a unique combination of a ketone carbonyl group and a tertiary amine, making it a versatile building block in organic synthesis.[2] The purity and structural integrity of this compound are paramount to the quality and efficacy of the final active pharmaceutical ingredient.

Molecular Structure and Expected Spectroscopic Features

The structure of this compound (C₁₀H₂₁NO, Molar Mass: 171.28 g/mol ) is presented below.[3][4][5] Understanding the arrangement of atoms and functional groups is the first step in predicting its spectroscopic signature.

Key Structural Features:

-

Ketone: A carbonyl group (C=O) at the 2-position.

-

Tertiary Amine: A dimethylamino group [-N(CH₃)₂].

-

Alkyl Backbone: A substituted hexane chain with a methyl group at the 5-position.

-

Chiral Center: The carbon at the 3-position is a stereocenter, meaning the compound can exist as a racemic mixture.[3][5]

Based on these features, we can anticipate specific signals in each spectroscopic analysis.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different bonds. For this compound, we expect to see characteristic absorptions for the C=O and C-N bonds, as well as the various C-H bonds.

Predicted IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibrational Mode | Expected Intensity | Rationale |

| 1710 - 1725 | C=O stretch (ketone) | Strong | The carbonyl group of a saturated aliphatic ketone typically absorbs in this region.[6] The absence of conjugation keeps the frequency in the higher end of the typical ketone range. |

| 2750 - 2850 | C-H stretch (N-CH₃) | Medium | The C-H stretching of the methyl groups attached to the nitrogen atom often appears as distinct peaks slightly lower in frequency than alkyl C-H stretches. |

| 2850 - 3000 | C-H stretch (alkyl) | Strong | These absorptions arise from the various sp³ C-H bonds in the hexan-2-one backbone.[7] |

| 1050 - 1250 | C-N stretch (tertiary amine) | Medium to Weak | The stretching vibration of the C-N bond in a tertiary amine is expected in this region. |

| 1350 - 1470 | C-H bend (alkyl) | Medium | Bending vibrations of the CH₂, and CH₃ groups will be present. |

Experimental Protocol: Acquiring the IR Spectrum

Given that this compound is a liquid at room temperature, the following protocol for Attenuated Total Reflectance (ATR) FT-IR is recommended for its simplicity and minimal sample preparation.[4][8]

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.[9]

-

Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal.

-

Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the spectral scan.

-

Data Processing: The resulting spectrum should be baseline-corrected and the peaks labeled with their corresponding frequencies.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

¹H NMR Spectroscopy: Proton Environments

The ¹H NMR spectrum will reveal the number of distinct proton environments, their relative numbers (integration), their electronic environment (chemical shift), and the connectivity between neighboring protons (spin-spin splitting).

| Predicted Chemical Shift (δ, ppm) | Proton Assignment | Integration | Predicted Multiplicity | Rationale |

| ~ 0.9 | -CH(CH₃ )₂ | 6H | Doublet (d) | These two methyl groups are equivalent and are split by the single proton on the adjacent CH group. |

| ~ 1.5 - 1.7 | -CH₂-CH (CH₃)₂ | 1H | Multiplet (m) | This proton is coupled to the six protons of the two methyl groups and the two protons of the adjacent CH₂ group, resulting in a complex multiplet. |

| ~ 1.2 - 1.4 | -CH₂ -CH(CH₃)₂ | 2H | Multiplet (m) | These diastereotopic protons are coupled to the proton on the adjacent CH group and the proton on the chiral center, leading to a complex splitting pattern. |

| ~ 2.1 | CH₃ -C=O | 3H | Singlet (s) | This methyl group is adjacent to the carbonyl group and has no neighboring protons, thus it appears as a singlet. Protons alpha to a ketone typically appear in the 2.0-2.4 ppm range.[10] |

| ~ 2.2 | -N(CH₃ )₂ | 6H | Singlet (s) | The six protons of the two methyl groups on the nitrogen are equivalent and have no adjacent protons to couple with. |

| ~ 2.3 - 2.6 | -CH-CH₂ -N(CH₃)₂ | 2H | Multiplet (m) | These diastereotopic protons are adjacent to the chiral center and are coupled to the proton on that carbon, resulting in a complex multiplet. |

| ~ 2.7 - 2.9 | -C(=O)-CH -CH₂- | 1H | Multiplet (m) | This proton is on the chiral carbon and is coupled to the protons of the two adjacent CH₂ groups, leading to a complex multiplet. |

¹³C NMR Spectroscopy: Carbon Environments

The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule. Due to the low natural abundance of ¹³C, carbon-carbon coupling is not observed. The spectrum is typically acquired with proton decoupling, resulting in a singlet for each carbon.

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~ 210 | C =O | The carbonyl carbon of a ketone is highly deshielded and appears far downfield.[11] |

| ~ 60 | -CH-CH₂ -N(CH₃)₂ | This carbon is adjacent to the nitrogen atom, which causes a significant downfield shift. |

| ~ 50-55 | -C(=O)-CH -CH₂- | This methine carbon is alpha to the carbonyl group. |

| ~ 45 | -N(CH₃ )₂ | The carbons of the dimethylamino group are shifted downfield by the electronegative nitrogen. |

| ~ 40 | -CH₂ -CH(CH₃)₂ | A standard aliphatic methylene carbon. |

| ~ 25 | -CH₂-CH (CH₃)₂ | A standard aliphatic methine carbon. |

| ~ 22 | -CH(CH₃ )₂ | The two equivalent methyl carbons of the isobutyl group. |

| ~ 30 | CH₃ -C=O | The methyl carbon alpha to the carbonyl group. |

Experimental Protocol: Acquiring NMR Spectra

The following is a general protocol for acquiring high-resolution ¹H and ¹³C NMR spectra.

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both the ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Set the appropriate spectral width (e.g., -2 to 12 ppm).

-

Set the pulse width to a 90° pulse.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to TMS.

-

-

¹³C NMR Acquisition:

-

Set the appropriate spectral width (e.g., -10 to 220 ppm).

-

Use a proton-decoupled pulse sequence.

-

Acquire a larger number of scans compared to ¹H NMR due to the lower sensitivity of the ¹³C nucleus.

-

Process the data similarly to the ¹H spectrum.

-

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable structural information.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): We expect to see a molecular ion peak at an m/z (mass-to-charge ratio) of 171, corresponding to the molecular weight of the compound.

-

Key Fragmentation Pathways: β-aminoketones are known to undergo characteristic fragmentation patterns. The most likely fragmentation is an α-cleavage adjacent to the nitrogen atom, which is a favorable process due to the formation of a stable iminium ion.

-

Major Fragment: A prominent peak at m/z 58 is predicted, resulting from the cleavage of the bond between the chiral carbon and the aminomethyl group. This fragment corresponds to the [CH₂=N(CH₃)₂]⁺ ion, which is a common and stable fragment for N,N-dimethylaminomethyl compounds.

-

Other Fragments: Cleavage adjacent to the carbonyl group (α-cleavage) is also possible. This would lead to fragments at m/z 43 ([CH₃CO]⁺) and m/z 128 ([M - CH₃CO]⁺).

-

Experimental Protocol: Acquiring the Mass Spectrum

Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for analyzing this volatile compound.[2][12]

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol).

-

GC-MS System Setup:

-

Use a GC column appropriate for separating volatile organic compounds (e.g., a DB-5ms column).

-

Set an appropriate temperature program for the GC oven to ensure good separation and peak shape.

-

Set the MS to operate in electron ionization (EI) mode at 70 eV.

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

Acquire mass spectral data across a suitable m/z range (e.g., 40-200 amu).

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram.

-

Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.

-

Integrated Spectroscopic Analysis Workflow

The power of spectroscopic characterization lies in the integration of data from multiple techniques. The following workflow illustrates a logical approach to confirming the structure of this compound.

Caption: Integrated workflow for spectroscopic analysis.

Conclusion

This technical guide has outlined a comprehensive, multi-technique spectroscopic approach for the characterization of this compound. By combining the predictive power of IR, ¹H NMR, ¹³C NMR, and mass spectrometry, researchers can build a detailed and verifiable picture of the molecule's structure. The provided protocols offer a standardized methodology for data acquisition, ensuring reproducibility and reliability. The congruence of the predicted data from these orthogonal techniques provides a high degree of confidence in the structural assignment, a critical aspect of quality control in pharmaceutical development and chemical synthesis.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

- 3. eng.uc.edu [eng.uc.edu]

- 4. ssi.shimadzu.com [ssi.shimadzu.com]

- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 6. www1.udel.edu [www1.udel.edu]

- 7. scribd.com [scribd.com]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 10. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. dem.ri.gov [dem.ri.gov]

An In-depth Technical Guide to 3-[(Dimethylamino)methyl]-5-methyl-2-hexanone (CAS 91342-74-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-[(Dimethylamino)methyl]-5-methyl-2-hexanone, identified by the CAS number 91342-74-4, is a versatile organic compound that holds significant importance as a key intermediate in pharmaceutical synthesis and as a catalyst in polymer chemistry.[1] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and applications, with a focus on its role in drug development and industrial processes. As a β-amino ketone, its unique bifunctional nature, combining a ketone and a tertiary amine, imparts specific reactivity that is crucial for its utility.[1]

Chemical Identity and Structure

The structure of 3-[(Dimethylamino)methyl]-5-methyl-2-hexanone features a hexanone backbone with a dimethylaminomethyl substituent at the alpha-position relative to the carbonyl group. This arrangement classifies it as a Mannich base, a product of the Mannich reaction.

Molecular Formula: C₁₀H₂₁NO[2]

Molecular Weight: 171.28 g/mol [2]

Chemical Structure:

Caption: 2D Chemical Structure of 3-[(Dimethylamino)methyl]-5-methyl-2-hexanone.

Physicochemical Properties

The physical and chemical properties of 3-[(Dimethylamino)methyl]-5-methyl-2-hexanone are summarized in the table below. It is typically a colorless to pale yellow liquid with a characteristic amine-like odor.[1]

| Property | Value | Source |

| CAS Number | 91342-74-4 | [2] |

| Molecular Formula | C₁₀H₂₁NO | [2] |

| Molecular Weight | 171.28 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 220 °C | [3] |

| Flash Point | 61 °C | [3] |

| Density | 0.861 g/cm³ | [3] |

| pKa (Predicted) | 8.89 ± 0.28 | [3] |

| SMILES | CC(C)CC(CN(C)C)C(=O)C | [1] |

| InChI Key | QCDJYGZCMGEQNF-UHFFFAOYSA-N | [1] |

Synthesis and Purification

3-[(Dimethylamino)methyl]-5-methyl-2-hexanone is synthetically accessible through various organic reactions, with the Mannich reaction being a prominent method for the formation of such β-amino ketones. A detailed synthesis protocol is outlined in Chinese Patent CN110143889B.[4] This method demonstrates good selectivity and yields a high-purity product.

Experimental Protocol: Synthesis via Catalytic Addition and Aminomethylation[4]

This synthesis is a two-step process starting from 5-methyl-3-hexene-2-ketone.

Step 1: Catalytic Addition to form Intermediate 6

-

To a reaction vessel, add 5-methyl-3-hexene-2-ketone (1 mol) and an organic silicon compound (e.g., dimethyl phenyl silane, 1.6 mol) as the raw materials.

-

Add a copper hydride triphenylphosphine complex (0.5 mol%) as the catalyst.

-

Use toluene (1.4 L) as the reaction solvent.

-

Heat the reaction mixture to 110 °C and maintain for 1 hour to obtain intermediate 6.

Step 2: Aminomethylation to Yield 3-[(Dimethylamino)methyl]-5-methyl-2-hexanone

-

The intermediate 6 from the previous step is reacted with N,N-dimethyl methylene ammonium iodide.

-

A Lewis acid is used as a catalyst for this step.

-

The reaction yields the crude product of 3-[(Dimethylamino)methyl]-5-methyl-2-hexanone.

Step 3: Purification

-

The crude product is purified by distillation to obtain the final refined product.

This process is reported to achieve a purity of over 99.3% and a yield of 60-70%.[4]

Caption: Synthetic workflow for 3-[(Dimethylamino)methyl]-5-methyl-2-hexanone.

Applications

The primary applications of 3-[(Dimethylamino)methyl]-5-methyl-2-hexanone are in pharmaceutical synthesis and polymer chemistry.

Pharmaceutical Intermediate

This compound is a crucial intermediate in the synthesis of Tetrabenazine .[4] Tetrabenazine is a vesicular monoamine transporter 2 (VMAT2) inhibitor used in the treatment of hyperkinetic movement disorders such as Huntington's disease and tardive dyskinesia. The purity and yield of 3-[(Dimethylamino)methyl]-5-methyl-2-hexanone directly impact the quality and efficiency of the final tetrabenazine production.[4]

Catalyst in Polymer Chemistry

As a tertiary amine, 3-[(Dimethylamino)methyl]-5-methyl-2-hexanone can act as a catalyst in the formation of polyurethanes. Tertiary amine catalysts are known to accelerate the reaction between isocyanates and polyols to form the urethane linkages of the polymer backbone.

Catalytic Mechanism in Polyurethane Formation:

The lone pair of electrons on the nitrogen atom of the tertiary amine plays a key role in the catalysis. It can activate the isocyanate group, making it more susceptible to nucleophilic attack by the hydroxyl groups of the polyol. This "gelling" reaction is fundamental to the formation of the polyurethane polymer.

Caption: Catalytic role in polyurethane formation.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds like β-amino ketones.

Hypothetical GC-MS Protocol:

-

Sample Preparation: Dilute the sample in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) would likely provide good separation.

-

Injection: Use a split/splitless injector, with the mode depending on the sample concentration.

-

Oven Program: A temperature gradient would be employed, for example, starting at 50°C and ramping up to 250°C.

-

Mass Spectrometry: Electron ionization (EI) at 70 eV would be used to generate a fragmentation pattern for identification.

Expected Mass Spectrum Fragmentation:

The mass spectrum would be expected to show a molecular ion peak (M+) at m/z 171. Key fragmentation patterns would likely involve cleavage alpha to the carbonyl group and alpha to the nitrogen atom. The loss of a methyl group (m/z 156) or an ethyl group from the isobutyl moiety would also be anticipated. A prominent peak corresponding to the dimethylaminomethyl cation ([CH₂=N(CH₃)₂]⁺) at m/z 58 is also highly probable due to alpha-cleavage.

Spectroscopic Data (Predicted)

Due to the lack of publicly available experimental spectra, predicted data can provide an estimation of the expected spectral features.

Predicted ¹H NMR Spectrum:

The proton NMR spectrum would be complex due to the number of aliphatic protons. Key expected signals would include:

-

A singlet for the acetyl methyl protons.

-

A singlet for the N-methyl protons.

-

Multiplets for the methylene and methine protons of the hexanone backbone and the dimethylaminomethyl group.

Predicted ¹³C NMR Spectrum:

The carbon NMR spectrum would show distinct signals for each of the 10 carbon atoms in unique chemical environments. The carbonyl carbon would be significantly downfield (typically >200 ppm).

Predicted IR Spectrum:

The infrared spectrum would be characterized by:

-

A strong absorption band for the C=O stretch of the ketone, typically in the range of 1710-1725 cm⁻¹.

-

C-H stretching vibrations for the aliphatic groups around 2850-3000 cm⁻¹.

-

C-N stretching vibrations.

Safety and Handling

Based on the available Safety Data Sheets (SDS), 3-[(Dimethylamino)methyl]-5-methyl-2-hexanone is considered a hazardous chemical.[5][6]

GHS Hazard Statements: [6]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures: [5][6]

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. Recommended storage temperature is 2-8°C.

-

First Aid: In case of contact, immediately flush skin or eyes with plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

It is crucial to consult the full Safety Data Sheet before handling this compound.[5][6][7]

Conclusion

3-[(Dimethylamino)methyl]-5-methyl-2-hexanone (CAS 91342-74-4) is a valuable chemical entity with significant applications in both the pharmaceutical and polymer industries. Its role as a key intermediate in the synthesis of tetrabenazine underscores its importance in drug development. Furthermore, its catalytic activity in polyurethane formation highlights its industrial utility. A thorough understanding of its synthesis, properties, and safe handling procedures is essential for researchers and professionals working with this compound. The lack of publicly available experimental spectral data remains a gap, and future work to publish this information would be beneficial to the scientific community.

References

- 1. CAS 91342-74-4: 3-[(Dimethylamino)methyl]-5-methyl-2-hexan… [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. 3-(N,N-Dimethylaminomethyl)-5-methyl-2-hexanone | 91342-74-4 [chemicalbook.com]

- 4. CN110143889B - Synthetic method of 3- [ (dimethylamino) methyl ] -5-methyl-2-hexanone - Google Patents [patents.google.com]

- 5. cleanchemlab.com [cleanchemlab.com]

- 6. angenechemical.com [angenechemical.com]

- 7. kmpharma.in [kmpharma.in]

A Guide to the Synthesis of β-Aminoketones via the Mannich Reaction: Mechanisms, Methodologies, and Applications in Drug Discovery

Abstract

The β-aminoketone moiety is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] The Mannich reaction, a three-component aminoalkylation, stands as one of the most powerful and atom-economical methods for constructing this vital motif through the simultaneous formation of C-C and C-N bonds.[3][4] This guide provides an in-depth technical exploration of the Mannich reaction for the synthesis of β-aminoketones. It is designed for researchers, medicinal chemists, and drug development professionals, offering a narrative that bridges fundamental mechanistic principles with field-proven protocols and modern catalytic advancements. We will dissect the causality behind experimental choices, from the classical acid-catalyzed procedures to highly sophisticated asymmetric organocatalytic systems, providing a robust framework for both understanding and practical application.

The Strategic Importance of β-Aminoketones

The strategic value of β-aminoketones, or Mannich bases, is rooted in their prevalence in pharmaceuticals and their versatility as synthetic intermediates.[5] The presence of both a carbonyl group and a basic amino function allows for diverse downstream chemical modifications, enabling the synthesis of complex nitrogen-containing heterocycles, 1,3-amino alcohols, and chiral amino acids.[2][6] This structural motif is integral to the pharmacological activity of drugs such as Tolperisone (a muscle relaxant), Oxyfedrine (a coronary vasodilator), and Sitagliptin (an antidiabetic agent), underscoring the reaction's critical role in modern drug discovery.[1][7][8]

The Core Mechanism: A Stepwise Dissection

The classical Mannich reaction is a condensation reaction involving a non-enolizable aldehyde, a primary or secondary amine, and an enolizable carbonyl compound (the active hydrogen component).[9] The reaction is typically performed under acidic conditions, which are crucial for the key steps of the mechanism.[10]

Step 1: Formation of the Electrophilic Iminium Ion

The reaction initiates with the nucleophilic addition of the amine to the aldehyde. The acid catalyst then protonates the resulting hemiaminal intermediate, converting the hydroxyl group into a good leaving group (water). Subsequent dehydration yields a highly electrophilic Eschenmoser salt, or iminium ion.[3][11][12] The choice of a non-enolizable aldehyde, such as formaldehyde or benzaldehyde, is critical to prevent self-condensation (an aldol reaction) and to ensure it serves exclusively as the precursor to the electrophile.[11]

Step 2: Nucleophilic Attack by the Enol

Concurrently, the acid catalyst facilitates the tautomerization of the enolizable ketone into its more nucleophilic enol form.[3] This enol then attacks the electrophilic carbon of the iminium ion. This step forges the key carbon-carbon bond that defines the β-aminoketone backbone.[11][13]

Step 3: Deprotonation and Product Formation

The final step is a deprotonation of the carbonyl oxygen, which regenerates the catalyst and yields the final β-aminoketone product, often referred to as a Mannich base.[11]

References

- 1. Recent progress in the chemistry of β-aminoketones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mannich reaction - Wikipedia [en.wikipedia.org]

- 4. tandfonline.com [tandfonline.com]

- 5. thaiscience.info [thaiscience.info]

- 6. orgchemres.org [orgchemres.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Mannich Reaction [organic-chemistry.org]

- 10. adichemistry.com [adichemistry.com]

- 11. One moment, please... [chemistrysteps.com]

- 12. youtube.com [youtube.com]

- 13. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Mechanism of Action for Tertiary Amine-Containing Ketones

A Senior Application Scientist's Synthesis of Chemical Principles, Biological Activities, and Experimental Methodologies

Foreword

Tertiary amine-containing ketones, a diverse class of organic molecules, represent a significant area of interest in medicinal chemistry and drug development. Their unique structural features, particularly the presence of a ketone group and a tertiary amine, often connected by a flexible or rigid linker, give rise to a wide spectrum of pharmacological activities. This guide provides a comprehensive technical overview of the mechanisms of action of these compounds, intended for researchers, scientists, and drug development professionals. We will delve into their role as prodrugs, their interactions with specific biological targets, their metabolic fate, and the experimental approaches used to elucidate their complex activities.

Chemical Foundation and Synthesis: The Mannich Reaction and Beyond

A prominent class of tertiary amine-containing ketones are the Mannich bases , which are β-aminoketones. The classical Mannich reaction is a three-component condensation involving a compound with an active hydrogen atom (such as a ketone), an aldehyde (often formaldehyde), and a primary or secondary amine.[1] This versatile reaction allows for the introduction of an aminoalkyl group, significantly influencing the physicochemical properties of the parent molecule.[1] The presence of the nitrogen atom can enhance water solubility and receptor affinity, thereby improving bioavailability and pharmacological activity.[2]

Beyond the traditional Mannich reaction, various synthetic strategies have been developed to create a diverse chemical space of tertiary amine-containing ketones, enabling fine-tuning of their structure for specific biological targets.

Mechanisms of Action: A Multifaceted Pharmacological Profile

Tertiary amine-containing ketones exhibit a remarkable diversity of biological effects, acting through multiple mechanisms. These can be broadly categorized as prodrug activation, direct target interaction, and induction of cellular stress pathways.

Prodrug Activation: pH-Dependent Drug Release

Many β-aminoketones are designed as prodrugs, which are inactive precursors that are converted into their active form in vivo. A key mechanism for their activation is a pH-dependent retro-Michael reaction. Under physiological or slightly alkaline conditions (pH ~7.4), the β-aminoketone can undergo elimination to release the active parent amine and the corresponding α,β-unsaturated ketone.[1] This strategy is particularly useful for improving the oral bioavailability and targeted delivery of amine-containing drugs.

Experimental Workflow: Assessing pH-Dependent Prodrug Activation

Caption: Workflow for evaluating pH-dependent activation of β-aminoketone prodrugs.

Direct Interaction with Biological Targets

Tertiary amine-containing ketones can directly interact with a variety of biological macromolecules, leading to modulation of their function.

A significant number of tertiary amine-containing ketones have been identified as potent enzyme inhibitors.

-

Acetylcholinesterase (AChE) Inhibition: Certain tertiary amine derivatives of chalcones have demonstrated potent inhibitory activity against acetylcholinesterase, an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[3] The mechanism of inhibition often involves simultaneous binding to the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.[3] This dual-binding mode can lead to high inhibitory potency and selectivity.

-

Monoamine Oxidase (MAO) Inhibition: Chalcone analogs containing tertiary amines have also been investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that metabolize neurotransmitters like serotonin, dopamine, and norepinephrine.[4] The structure of the tertiary amine and the substitution pattern on the aromatic rings play a crucial role in the potency and selectivity of inhibition.[4]

-

Kinase Inhibition: The dysregulation of protein kinases is a hallmark of many diseases, including cancer. While specific examples of tertiary amine-containing ketones as potent kinase inhibitors are an active area of research, the general scaffold is present in some known kinase inhibitors. Cell-based kinase assays are essential for determining the inhibitory activity of these compounds.[5][6][7]

Table 1: Inhibitory Activity of Selected Tertiary Amine-Containing Ketones

| Compound Class | Target Enzyme | IC50 Value | Reference |

| Tertiary amine derivative of chlorochalcone | Acetylcholinesterase (AChE) | 0.17 µM | [3] |

| Chalcone analog | Monoamine Oxidase B (MAO-B) | 0.020 µM (Ki) | [4] |

| Benzopyran derivative | Acetylcholinesterase (AChE) | Nanomolar to subnanomolar range | [8] |

The tertiary amine moiety, which is often protonated at physiological pH, can engage in electrostatic interactions with negatively charged residues in receptor binding pockets. This has been demonstrated for Mannich bases that act as ligands for dopamine receptors.[9]

Induction of Cellular Stress and Apoptosis

Many cytotoxic Mannich bases exert their anticancer effects by inducing cellular stress, leading to programmed cell death (apoptosis).

-

Thiol Alkylation: Some cytotoxic Mannich bases can act as alkylating agents, reacting with cellular thiols such as glutathione (GSH).[10] This can disrupt the cellular redox balance and lead to oxidative stress.

-

Induction of Apoptosis: The cytotoxic effects of several Mannich bases have been linked to the induction of apoptosis. This can occur through the activation of caspase cascades, which are a family of proteases that execute the apoptotic program.[11][12] Key players in this process include initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3). The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is also critical in determining the cell's fate.[11][13]

Signaling Pathway: Caspase-Mediated Apoptosis

Caption: Simplified overview of the intrinsic apoptotic pathway induced by cytotoxic agents.

-

Modulation of Signaling Pathways:

-

ERK1/2 Pathway: The Extracellular signal-Regulated Kinase (ERK) pathway is a key signaling cascade involved in cell proliferation and survival. Some cytotoxic compounds can modulate this pathway, and its inhibition is a target for cancer therapy.[7] Western blotting is a standard technique to assess the phosphorylation status of ERK1/2 as a measure of its activation.[2][3][7]

-

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation and cell survival. Inhibition of this pathway is a therapeutic strategy for various diseases.[14][15][16][17] Some β-aminoketones may exert their anti-inflammatory effects through the modulation of this pathway.[18]

-

Metabolism and Toxicological Considerations

The metabolic fate of tertiary amine-containing ketones is a critical factor in determining their efficacy and safety profile.

Cytochrome P450-Mediated Metabolism

The metabolism of tertiary amines is primarily mediated by Cytochrome P450 (CYP) enzymes, leading to N-oxidation and α-carbon oxidation (N-dealkylation).[19][20][21][22][23] The specific CYP isoforms involved (e.g., CYP3A4, CYP2D6, CYP1A2) can vary depending on the structure of the compound.[20][23] This metabolism can lead to the formation of metabolites with altered pharmacological activity or potential toxicity.

Experimental Workflow: In Vitro Metabolic Profiling

Caption: General workflow for identifying metabolites of tertiary amine-containing ketones.

Formation of Reactive Metabolites

The metabolic activation of some tertiary amine-containing compounds can lead to the formation of reactive electrophilic species. These reactive metabolites can covalently bind to cellular macromolecules like proteins and DNA, potentially leading to idiosyncratic drug reactions and toxicity.[24] Trapping agents such as glutathione (GSH) are used in in vitro assays to form stable adducts with these reactive metabolites, which can then be detected by LC-MS/MS.[25][26]

Key Experimental Methodologies

A variety of in vitro assays are employed to characterize the mechanism of action of tertiary amine-containing ketones.

Cytotoxicity Assays

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[5][6][9][27][28]

-

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilize the resulting formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

-

Enzyme Inhibition Assays

-

Acetylcholinesterase Inhibition Assay (Ellman's Method): This is a widely used spectrophotometric method to measure AChE activity.

-

Protocol:

-

Prepare a reaction mixture containing phosphate buffer (pH 8.0), DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)), and the test compound at various concentrations in a 96-well plate.

-

Add the AChE enzyme solution to each well and pre-incubate.

-

Initiate the reaction by adding the substrate, acetylthiocholine iodide (ATCI).

-

Measure the increase in absorbance at 412 nm over time, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

-

Western Blotting for Signaling Pathway Analysis

-

Analysis of ERK1/2 Phosphorylation: This technique is used to determine the activation state of the ERK signaling pathway.[2][3][4][7][29]

-

Protocol:

-

Culture cells and treat them with the test compound for the desired time.

-

Lyse the cells to extract total protein.

-

Determine protein concentration using a suitable method (e.g., BCA assay).

-

Separate the proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of ERK1/2 (p-ERK1/2).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.

-

-

Conclusion and Future Directions

Tertiary amine-containing ketones are a versatile class of compounds with a rich and diverse pharmacology. Their mechanisms of action range from serving as pH-sensitive prodrugs to directly interacting with enzymes and receptors, and inducing complex cellular signaling cascades. A thorough understanding of their structure-activity relationships, metabolic pathways, and potential for toxicity is essential for the rational design of new therapeutic agents.

Future research in this area will likely focus on:

-

The development of more selective and potent compounds targeting specific enzymes and receptors.

-

A deeper understanding of the signaling pathways modulated by these compounds to elucidate their precise mechanisms of action in disease models.

-

Comprehensive metabolic and toxicological profiling to identify safer and more effective drug candidates.

The continued exploration of this chemical space holds significant promise for the discovery of novel therapeutics for a wide range of diseases.

References

- 1. Recent progress in the chemistry of β-aminoketones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Western blot analysis of the phosphorylation of ERK1/2 [bio-protocol.org]

- 3. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Detailed Characterization of ERK1 and ERK2 Phosphorylation | Bio-Techne [bio-techne.com]

- 5. clyte.tech [clyte.tech]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Structure-activity relationships and binding mode in the human acetylcholinesterase active site of pseudo-irreversible inhibitors related to xanthostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. Quantitative structure and bioactivity relationship study on human acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ijper.org [ijper.org]

- 12. Reactive oxygen species mediate caspase activation and apoptosis induced by lipoic acid in human lung epithelial cancer cells through Bcl-2 down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Apoptosis Regulators Bcl-2 and Caspase-3 [mdpi.com]

- 14. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibition of NF-κB and Wnt/β-catenin/GSK3β Signaling Pathways Ameliorates Cardiomyocyte Hypertrophy and Fibrosis in Streptozotocin (STZ)-induced Type 1 Diabetic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inhibition of NF-κB Signaling by the Reactive Glycolytic Metabolite Methylglyoxal | Sciety [sciety.org]

- 17. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. selleckchem.com [selleckchem.com]

- 19. The metabolism of tertiary amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. CYP450 Enzyme-Mediated Metabolism of TCAS and Its Inhibitory and Induced Effects on Metabolized Enzymes in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 27. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 28. broadpharm.com [broadpharm.com]

- 29. researchgate.net [researchgate.net]

Aliphatic β-Aminoketones: A Synthetic and Medicinal Chemistry Perspective

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Aliphatic β-aminoketones are a pivotal class of organic compounds characterized by a ketone functional group at the β-position relative to an amino group. This structural motif is a cornerstone in the synthesis of a diverse array of bioactive molecules, natural products, and pharmaceuticals.[1][2] Their prevalence in medicinal chemistry stems from their ability to serve as versatile synthetic intermediates and their inherent biological activities.[3] Notable drugs containing the β-aminoketone core include the vasodilator tolperisone, the coronary therapeutic agent oxyfedrine, and the anti-diabetic drug sitagliptin.[1][4][5] This guide provides an in-depth exploration of the synthesis, reactivity, and application of aliphatic β-aminoketones, with a focus on providing actionable insights for researchers in drug discovery and development.

The Mannich Reaction: The Workhorse for β-Aminoketone Synthesis

The Mannich reaction is the most fundamental and widely employed method for the synthesis of β-aminoketones.[6] This three-component condensation reaction involves an active hydrogen compound (often a ketone), an aldehyde, and a primary or secondary amine.[7] The reaction proceeds through the formation of an iminium ion intermediate, which is subsequently attacked by the enol form of the ketone.[7]

Catalytic Evolution of the Mannich Reaction

While the classical Mannich reaction often requires harsh conditions, significant advancements have been made in developing catalytic and more environmentally benign protocols. These modern approaches offer improved yields, stereoselectivity, and broader substrate scope.

Lewis Acid Catalysis: Lewis acids play a crucial role in activating the aldehyde component, thereby facilitating the formation of the iminium ion. A variety of Lewis acids, including organoantimony(III) halides, have been shown to be effective catalysts, even in aqueous media, leading to high stereoselectivity.[8] For instance, the reaction of an aldehyde, an amine, and a ketone in the presence of a catalytic amount of bismuth nitrate at ambient temperature provides a high yield of the corresponding β-aminoketone under mild and environmentally friendly conditions.[9]

Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful tool in asymmetric synthesis. Chiral organocatalysts, such as proline and its derivatives, can facilitate highly enantioselective and diastereoselective Mannich reactions, providing access to stereopure β-aminoketones.[10][11] These catalysts operate by forming a nucleophilic enamine intermediate with the ketone, which then reacts with the iminium ion.

Nanocatalysis: The application of nanocatalysts offers advantages such as high surface area, enhanced reactivity, and ease of recovery and recyclability. For example, Fe3O4@PEG-SO3H nanoparticles have been successfully employed as a recyclable catalyst for the one-pot, three-component synthesis of β-aminoketones in ethanol at room temperature, representing a green and efficient methodology.[1][8]

Experimental Protocol: A Representative Catalytic Mannich Reaction

The following protocol outlines a general procedure for the synthesis of a β-aminoketone using a Lewis acid catalyst. This protocol is intended to be a starting point and may require optimization for specific substrates.

Materials:

-

Aldehyde (1.0 mmol)

-

Amine (1.0 mmol)

-

Ketone (1.2 mmol)

-

Bismuth Nitrate (Bi(NO3)3) (5 mol%)

-

Solvent (e.g., ethanol, water, or solvent-free)

-

Magnetic stirrer and stirring bar

-

Round-bottom flask

-

Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

-

To a round-bottom flask, add the aldehyde (1.0 mmol), amine (1.0 mmol), ketone (1.2 mmol), and bismuth nitrate (5 mol%).

-

Add the chosen solvent (if any) and stir the mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired β-aminoketone.

Self-Validation: The success of the reaction can be validated by spectroscopic analysis (¹H NMR, ¹³C NMR, IR) and mass spectrometry to confirm the structure and purity of the product. The yield and stereoselectivity (if applicable) should be determined and compared with literature values for similar reactions.

Alternative Synthetic Strategies

While the Mannich reaction is predominant, other valuable methods for synthesizing β-aminoketones exist, offering alternative pathways and accommodating different substrate functionalities.

Aza-Michael Addition

The aza-Michael reaction, or conjugate addition of an amine to an α,β-unsaturated ketone, provides a direct route to β-aminoketones.[8] This method is often economically advantageous compared to the Mannich reaction.[8] The reaction can be catalyzed by various reagents, including ceric ammonium nitrate in water, which offers a mild and procedurally simple approach.[12]

Multi-component Reactions

Modern organic synthesis increasingly relies on multi-component reactions (MCRs) that combine three or more reactants in a single step to generate complex molecules.[13] Several MCRs have been developed for the efficient synthesis of β-aminoketones and their derivatives, often under green and atom-economical conditions.[5]

Mechanistic Insights: The Mannich Reaction Pathway

The generally accepted mechanism for the acid-catalyzed Mannich reaction involves three key steps, as illustrated in the following diagram:

Caption: Generalized mechanism of the acid-catalyzed Mannich reaction.

Applications in Drug Discovery and Development

The β-aminoketone scaffold is a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds.[1][14]

Pharmacological Activities

Derivatives of aliphatic β-aminoketones have demonstrated a wide range of pharmacological activities, including:

-

Coronary Therapeutic Effects: Exemplified by oxyfedrine.[1][4]

-

Antidiabetic Properties: The dipeptidyl peptidase-4 (DPP-4) inhibitor sitagliptin is a prominent example.[1][4]

-

Antimicrobial Activity: Certain synthesized β-aminoketones have shown potency against various bacterial strains.[15][16]

-

Neurological Disorders: Alicyclic β-amino acid derivatives, which can be synthesized from β-aminoketone precursors, have been investigated for neurological applications.[17]

Prodrug Applications

The reversible nature of the aza-Michael addition has been exploited in the design of β-aminoketone prodrugs. These compounds can be stable at acidic pH but undergo elimination at physiological pH (around 7.4) to release the parent amine drug.[18] This pH-controlled activation offers a strategy for targeted drug delivery and improved pharmacokinetic profiles.[18]

Summary of Synthetic Methodologies

| Synthetic Method | Key Features | Catalysts/Reagents | Advantages |

| Mannich Reaction | Three-component reaction of an aldehyde, amine, and ketone.[6] | Lewis acids (e.g., Bi(NO3)3), organocatalysts (e.g., proline), nanocatalysts (e.g., Fe3O4@PEG-SO3H).[1][8][9] | Versatile, convergent, allows for stereocontrol. |

| Aza-Michael Addition | Conjugate addition of an amine to an α,β-unsaturated ketone.[8] | Ceric ammonium nitrate, silicon tetrachloride.[12] | Atom-economical, often uses readily available starting materials. |

| Multi-component Reactions | One-pot synthesis involving three or more components.[13] | Various, often tailored to the specific reaction. | High efficiency, diversity-oriented synthesis.[5] |

Conclusion

Aliphatic β-aminoketones represent a vital class of compounds with significant implications for synthetic and medicinal chemistry. The continuous evolution of synthetic methodologies, particularly the catalytic Mannich reaction, has provided researchers with powerful tools to access a wide array of these valuable scaffolds with high efficiency and stereocontrol. The diverse biological activities exhibited by β-aminoketone derivatives underscore their importance as pharmacophores and key intermediates in the development of new therapeutic agents. A thorough understanding of the synthesis, reactivity, and biological relevance of aliphatic β-aminoketones is therefore essential for scientists and professionals engaged in drug discovery and development.

References

- 1. Recent progress in the chemistry of β-aminoketones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Recent progress in the chemistry of β-aminoketones - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Mannich reaction - Wikipedia [en.wikipedia.org]

- 8. Recent progress in the chemistry of β-aminoketones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03864A [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Enantioselective synthesis of syn- and anti-1,3-aminoalcohols via β-aminoketones and subsequent reduction/dynamic kinetic asymmetric transformation. | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition [organic-chemistry.org]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. Oxidative copper-catalyzed synthesis of β-amino ketones from allyl alcohols and anilines - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00961H [pubs.rsc.org]

- 15. Synthesis and biological evaluation of aminoketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 17. Alicyclic beta-amino acids in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Beta-aminoketones as prodrugs with pH-controlled activation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-((Dimethylamino)methyl)-5-methylhexan-2-one: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 3-((Dimethylamino)methyl)-5-methylhexan-2-one, a key β-aminoketone intermediate in pharmaceutical synthesis. Tailored for researchers, scientists, and drug development professionals, this document delves into the nuanced aspects of its synthesis, purification, and analytical characterization, while also exploring its primary application and the broader context of aminoketone pharmacology.

Introduction: The Strategic Importance of a β-Aminoketone Building Block

This compound, with the molecular formula C10H21NO, is a tertiary amine-containing ketone that serves as a critical precursor in the synthesis of various active pharmaceutical ingredients (APIs).[][2] Its bifunctional nature, possessing both a reactive carbonyl group and a nucleophilic tertiary amine, makes it a versatile synthon in organic chemistry.[] The primary significance of this molecule lies in its role as a key intermediate in the total synthesis of Tetrabenazine, a vesicular monoamine transporter 2 (VMAT2) inhibitor used in the treatment of hyperkinetic movement disorders such as Huntington's disease.[3]

This guide will provide a detailed exploration of the synthetic pathways to this compound, with a focus on the widely employed Mannich reaction. Furthermore, it will cover essential techniques for its purification and in-depth analytical characterization, providing a valuable resource for researchers aiming to synthesize and utilize this important molecule.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, synthesis, and purification. The compound is a colorless to light yellow liquid at room temperature with a characteristic mild amine odor.[] It exhibits good solubility in most organic solvents.[2]

| Property | Value | Source(s) |

| Molecular Formula | C10H21NO | [4] |

| Molecular Weight | 171.28 g/mol | [4] |

| CAS Number | 91342-74-4 | [5] |

| Appearance | Colorless to light yellow liquid | [] |

| Stereochemistry | Racemic | [4] |

| Synonyms | 2-Hexanone, 3-[(dimethylamino)methyl]-5-methyl-; 3-(N,N-Dimethylaminomethyl)-5-methyl-2-hexanone | [2] |

Synthesis of this compound: The Mannich Reaction

The most prevalent and efficient method for the synthesis of this compound is the Mannich reaction.[3] This three-component condensation reaction involves an active hydrogen compound (5-methyl-2-hexanone), an aldehyde (typically formaldehyde or its equivalent, paraformaldehyde), and a secondary amine (dimethylamine or its hydrochloride salt).[6][7] The reaction proceeds via the formation of a dimethylaminomethyl cation (an Eschenmoser's salt precursor), which then undergoes electrophilic attack by the enol or enolate of 5-methyl-2-hexanone.

Experimental Protocol: Mannich Synthesis

This protocol is a synthesized representation of methodologies described in the patent literature, designed for laboratory-scale synthesis.[3]

Materials:

-

5-methyl-2-hexanone

-

Dimethylamine hydrochloride

-

Paraformaldehyde

-

Concentrated Hydrochloric Acid (catalytic amount)

-

Ethanol (95%)

-

Acetone

-

Sodium Hydroxide (for work-up)

-

Ethyl acetate (for extraction)

-

Anhydrous Sodium Sulfate (for drying)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 5-methyl-2-hexanone (1.0 eq), dimethylamine hydrochloride (1.2 eq), and paraformaldehyde (1.5 eq).

-

Solvent and Catalyst Addition: To the mixture, add 95% ethanol as the solvent and a catalytic amount of concentrated hydrochloric acid.

-

Reaction: Heat the reaction mixture to reflux and maintain for 3-5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature and then place it in an ice bath.

-

Slowly add a solution of sodium hydroxide to neutralize the hydrochloric acid and basify the mixture to a pH of approximately 9-10.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Causality Behind Experimental Choices:

-

Excess of Dimethylamine Hydrochloride and Paraformaldehyde: Using a slight excess of the amine and aldehyde components helps to drive the reaction to completion and maximize the yield of the desired product.

-

Acid Catalyst: The acidic conditions facilitate the formation of the reactive dimethylaminomethyl cation intermediate.[6]

-

Reflux Conditions: Heating the reaction provides the necessary activation energy for the condensation to occur at a reasonable rate.

-

Aqueous Work-up: The basification step is crucial to deprotonate the amine hydrochloride salt, rendering the free base soluble in the organic extraction solvent.

Caption: Workflow for the synthesis of this compound via the Mannich reaction.

Purification Strategies

Purification of the crude this compound is critical to remove unreacted starting materials, by-products, and the catalyst. The choice of purification method depends on the scale of the reaction and the nature of the impurities.

Distillation

For larger scale preparations, vacuum distillation is an effective method for purifying the product, as it is a liquid at room temperature.[3] The boiling point of the compound will be significantly lower under reduced pressure, preventing potential degradation at high temperatures.

Flash Column Chromatography

For laboratory-scale purification and for removing impurities with similar boiling points, flash column chromatography is the preferred method.[8][9] Given the basic nature of the tertiary amine, special considerations are necessary to prevent streaking and poor separation on silica gel, which is acidic.[10]

Experimental Protocol: Flash Column Chromatography

Stationary Phase: Silica gel (230-400 mesh)

Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is a good starting point. To mitigate the basicity of the amine, the addition of a small amount of triethylamine (0.1-1%) to the eluent system is highly recommended.[10]

Procedure:

-

Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 95:5 hexanes:ethyl acetate with 0.5% triethylamine) and pack the column.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.

-

Elution: Begin elution with the initial non-polar solvent mixture. Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.

-

Fraction Collection: Collect fractions and monitor their composition by TLC.

-

Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Causality Behind Experimental Choices:

-

Triethylamine Additive: The triethylamine in the eluent neutralizes the acidic silanol groups on the surface of the silica gel, preventing the basic amine product from irreversibly binding or streaking down the column, which leads to better peak shape and separation.[10]

-

Gradient Elution: A gradient elution is often more efficient for separating compounds with a range of polarities, as it allows for the sequential elution of impurities and the product with good resolution in a reasonable amount of time.[11]

Caption: Step-by-step workflow for the purification of this compound by flash column chromatography.

Analytical Characterization

Unequivocal identification and purity assessment of the synthesized this compound require a combination of spectroscopic techniques.

| Technique | Expected Observations |